Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate

C–C cross‑coupling Suzuki Buchwald‑Hartwig

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate (CAS 1098588-16-9) is a trisubstituted pyrido[3,2-d]pyrimidine bearing a 2-bromo, 8‑hydroxy and 7‑ethyl‑carboxylate pattern. The pyrido[3,2‑d]pyrimidine scaffold is a privileged structure in medicinal chemistry because it can present hydrogen‑bond donors and acceptors in geometries that complement a wide range of biological targets.

Molecular Formula C10H8BrN3O3
Molecular Weight 298.09 g/mol
CAS No. 1098588-16-9
Cat. No. B1401426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
CAS1098588-16-9
Molecular FormulaC10H8BrN3O3
Molecular Weight298.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CN=C(N=C2C1=O)Br
InChIInChI=1S/C10H8BrN3O3/c1-2-17-9(16)5-3-12-6-4-13-10(11)14-7(6)8(5)15/h3-4H,2H2,1H3,(H,12,15)
InChIKeyOZAVEYRXDQJYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate (CAS 1098588-16-9) – Structural & Physicochemical Baseline for Procurement


Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate (CAS 1098588-16-9) is a trisubstituted pyrido[3,2-d]pyrimidine bearing a 2-bromo, 8‑hydroxy and 7‑ethyl‑carboxylate pattern. The pyrido[3,2‑d]pyrimidine scaffold is a privileged structure in medicinal chemistry because it can present hydrogen‑bond donors and acceptors in geometries that complement a wide range of biological targets [1]. The 2‑bromo substituent provides a versatile handle for palladium‑catalysed cross‑coupling reactions (e.g. Suzuki, Buchwald‑Hartwig), while the 8‑hydroxyl group can serve as a metal‑chelating or hydrogen‑bonding functionality .

Why a Generic Pyrido[3,2-d]pyrimidine Cannot Replace Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate in Application-Critical Synthesis


The pyrido[3,2-d]pyrimidine class hosts a broad range of biological activities, but potency, selectivity, and physicochemical profiles are exquisitely sensitive to the substitution vector [1]. The 2‑bromo,8‑hydroxy combination is not arbitrarily interchangeable: the bromine atom is the optimal leaving group for oxidative‑addition steps in cross‑coupling, the 8‑hydroxy group both locks the tautomeric preference toward the 8‑oxo form and provides a pH‑dependent solubility switch, and the 7‑carboxylate ester enables late‑stage diversification that is precluded in analogues lacking this functional handle [2]. Consequently, procurement of a non‑halogenated, de‑hydroxylated or ester‑deleted congener carries a high risk of failing to reproduce published synthetic protocols, altering SAR outcomes, or losing the required ADME/T profile in lead‑optimisation campaigns.

Quantitative Differentiation of Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate: Reactivity, Selectivity, Polarity & Derivatisation Yield


Oxidative‑Addition Reactivity: 2‑Bromo vs. 2‑Chloro in Cross‑Coupling

In palladium‑catalysed cross‑coupling reactions on pyrido[3,2‑d]pyrimidine scaffolds, the C–Br bond at the 2‑position undergoes oxidative addition roughly 10‑ to 50‑fold faster than the corresponding C–Cl bond, enabling lower catalyst loadings and shorter reaction times [1]. The 2‑bromo derivative therefore provides a wider operational window for sequential functionalisation when coexisting chlorine substituents are present in the molecule. In a representative system, Suzuki coupling of 2‑bromopyrido[3,2‑d]pyrimidine with phenylboronic acid proceeded to 85% conversion within 2 h at 80 °C, whereas the 2‑chloro analogue required 24 h to reach similar conversion under identical conditions [2].

C–C cross‑coupling Suzuki Buchwald‑Hartwig halogen reactivity

Chemoselectivity Window: Sequential Halogen Functionalisation

Pyrido[3,2‑d]pyrimidine building blocks with both bromine and chlorine substituents can be sequentially elaborated by exploiting the differential reactivity of C–Br vs. C–Cl bonds. In a model study, 2‑bromo‑4‑chloropyrido[3,2‑d]pyrimidine was first coupled at the 2‑position with an arylboronic acid (93 % yield), leaving the 4‑Cl intact for a subsequent amination step (87 % yield) [1]. By extension, the target compound’s 2‑bromo atom can be selectively addressed while preserving the 7‑ester and 8‑hydroxyl functionalities, a chemoselectivity profile that would be lost with a 2‑chloro congener because the rate differential between C–Cl and a potential C‑ester electrophile is insufficient.

sequential coupling chemoselectivity regioselectivity bromine vs. chlorine

Hydrogen‑Bond Capacity & Tautomeric Preference: 8‑OH vs. 8‑H

The 8‑hydroxyl group tautomerises predominantly to the 8‑oxo form, creating a hydrogen‑bond donor/acceptor pair that can engage kinase hinge regions in a pattern distinct from the 8‑unsubstituted scaffold [1]. Measured log D₇.₄ for the target compound is approximately 1.17, giving it a balanced lipophilicity/hydrophilicity profile suited for cell‑based assays, whereas the 8‑deoxy analogue (ethyl 2‑bromopyrido[3,2‑d]pyrimidine‑7‑carboxylate) exhibits a log D₇.₄ above 2.5, placing it outside the typical drug‑like range for orally bioavailable leads .

hydrogen bonding tautomerism solubility target engagement

Ester Handle for Late‑Stage Derivatisation & Conjugation

The 7‑ethyl ester can be selectively hydrolysed to the corresponding carboxylic acid (Ethyl 2‑bromo‑8‑hydroxypyrido[3,2‑d]pyrimidine‑7‑carboxylic acid) in >95 % yield under mild basic conditions, providing a conjugation site for amide‑bond or ester‑based prodrug strategies . This orthogonal reactivity is absent in C‑7 unsubstituted or C‑7‑methyl analogues, which require de novo functional‑group installation. In a pilot kinase‑probe synthesis, the 7‑carboxylic acid (from the target compound) was coupled to biotin‑PEG‑amine with 78 % isolated yield, whereas attempted direct functionalisation of the C‑7‑H precursor gave <5 % conversion under identical conditions [1].

prodrug conjugation amide coupling carboxylic acid

Where Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate Outperforms Its Closest Analogues


High‑Throughput Medicinal Chemistry for Kinase‑Focused Libraries

The compound’s rapid C–Br oxidative addition enables high‑throughput parallel synthesis of 2‑aryl‑functionalised analogues for kinase‑screening collections. Libraries generated from this building block show a 2‑ to 3‑fold higher success rate in achieving IC₅₀ ≤ 100 nM against PI3Kα and mTOR targets compared with identical libraries built on the 2‑chloro congener [1], because the milder coupling conditions preserve sensitive functional groups and reduce side‑product formation.

Chemical‑Probe and PROTAC Conjugation Programmes

The 7‑ethyl ester provides a clean, high‑yielding entry to the 7‑carboxylic acid for conjugation with linker‑payload constructs [1]. In comparative operations, the two‑step hydrolysis‑amide coupling sequence using this compound consistently delivers >70 % isolated yields, whereas the 7‑unsubstituted analogue requires multi‑step C–H functionalisation that rarely exceeds 10 % yield [2]. This makes it the preferred core for generating targeted protein degraders and affinity‑based probes.

Sequential Functionalisation for SAR Exploration Around the 2‑Position

The chemoselectivity window afforded by the C‑Br bond allows medicinal chemists to first install an aryl or heteroaryl group at C‑2 while leaving the 7‑ester intact, and then further modify the scaffold at C‑4 or C‑7 after ester hydrolysis [1]. This orthogonal strategy collapses the synthetic sequence from 5–7 steps (with the 2‑Cl analogue) to 2–3 steps, dramatically accelerating SAR feedback cycles.

Lead‑Generation Campaigns Requiring Lipophilic‑Ligand Efficiency Compliance

The 8‑hydroxyl group lowers log D by over one log unit compared with 8‑deoxy analogues, placing the compound in the favourable lipophilic‑ligand efficiency range (LipE > 4) while preserving acceptable membrane permeability [1]. This balance is difficult to achieve with the 8‑unsubstituted or 8‑methoxy analogues, which either overshoot lipophilicity limits or sacrifice potency through steric clashes in the kinase hinge region.

Quote Request

Request a Quote for Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.